N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitubercular Evaluation
A series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole has been synthesized through a SnCl(2)·2H(2)O catalyzed one-pot Povarov reaction. These compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) by the agar dilution method, revealing potent antitubercular agents with MIC values as low as 3.13 μg/mL (Kantevari et al., 2011).
Heterocyclic Compound Synthesis
Efficient synthesis of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines demonstrates the versatility of incorporating the furan moiety into complex heterocycles. This research opens pathways for the development of compounds with potential pharmacological activities, highlighting the importance of furan derivatives in medicinal chemistry (El‐Dean et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
The design and synthesis of novel materials incorporating heterocyclic pyrazine between 9,10-dihydroacridine and dibenzofuran/dibenzothiophene moieties for red phosphorescent organic light-emitting diodes (OLEDs) have been reported. These materials exhibit high thermal stability, photophysical, and electrochemical properties suitable for red phosphorescent OLEDs, achieving an external quantum efficiency of 22% (Liu et al., 2016).
Antimicrobial and Anticancer Activities
A study on the green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides explored their antimicrobial activity. These compounds were synthesized under microwave irradiation conditions, and some exhibited promising antimicrobial activities, highlighting the potential for the development of new therapeutic agents (Jyothi & Madhavi, 2019).
properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(12-3-1-4-15-17(12)25-10-9-24-15)21-11-13-16(20-7-6-19-13)14-5-2-8-23-14/h1-8H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIRBDXOLWDNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.